
ML348
Übersicht
Beschreibung
It has an inhibitory concentration (IC50) of 210 nanomolar for LYPLA1 and barely inhibits LYPLA2 . This compound is primarily used in scientific research to study the functions of APT1 and LYPLA1 enzymes.
Wissenschaftliche Forschungsanwendungen
ML348 is a small-molecule inhibitor of acylpalmitoyl-thioesterase 1 (APT1) and is used in scientific research for various applications . Studies show that this compound can affect the palmitoylation of proteins, which is a process of adding fatty acids to proteins that can influence their localization and function .
Scientific Research Applications of this compound
- Neurodegenerative Diseases: Research indicates that this compound may improve cognitive performance and hippocampal synaptic function in mice, suggesting therapeutic potential for targeting protein palmitoylation in Parkinson's disease and other neurodegenerative diseases . A 90-day treatment with this compound in 3KL mice ameliorated soluble αS homeostasis, synaptic plasticity, and motor and cognitive deficits .
-
Cancer Research:
- This compound has been investigated for its effects on cancer cells, particularly in melanoma. However, studies have shown that this compound does not decrease cell viability in melanoma cells at the dosages used .
- Research suggests that combining this compound with ML349 can reverse the increase in depalmitoylation of RDP-2 upon APT2 inhibition .
- This compound can lead to a slight activation of AKT in NRAS mutant cells, but no such effect was observed in BRAF mutant SK-MEL-28 cells . No effects were observed on the main NRAS effector p-ERK .
- RAS Protein Signaling: this compound can modulate the localization of NRAS fusion protein GAN and activate the palmitoylation of NRAS fusion protein GAN . The phosphorylation levels of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) in HEK293T cells stably expressing GAN were significantly increased upon this compound treatment .
- Palmitoylation Studies: this compound is used to study the effects of APT1 inhibition on protein palmitoylation . Studies have shown that NRAS without fusing APT1 is insensitive to the APT1 inhibitor this compound .
- Colon Organoids: this compound has been used to detect endogenous S-depalmitoylases in human colon organoids, suggesting APT1-like activity is present in the human colon .
Data Table: Effects of this compound on Various Cell Types
Case Studies
- NRAS Palmitoylation Modulation : In a study using HEK293T cells, this compound induced the re-localization of the RAS fusion protein GAN, causing it to accumulate on the Golgi . This effect was reversible upon removal of this compound from the cell culture medium .
- Cognitive Performance in Mice : Research on 3KL mice demonstrated that oral administration of this compound improved cognitive performance and hippocampal synaptic function . This suggests that inhibiting de-palmitoylation by this compound has therapeutic potential in neurodegenerative diseases .
Wirkmechanismus
Target of Action
ML348 is a selective and reversible inhibitor of acyl-protein thioesterase 1 (APT1)/lysophospholipase 1 (LYPLA1) . It exhibits 14-fold selectivity for LYPLA1 over LYPLA2 . These enzymes play crucial roles in lipid metabolism and signal transduction.
Mode of Action
This compound acts as a substrate-competitive, reversible inhibitor of APT1/LYPLA1 . It binds to these enzymes, inhibiting their activity. The IC50 value, a measure of the effectiveness of this compound in inhibiting LYPLA1, is 210 nM .
Pharmacokinetics
It has been shown that this compound can effectively inhibit cellular apt1 activity in cultures and in mice in vivo .
Result of Action
This compound shows potent and selective activity in vivo, inhibiting LYPLA1 enzymes in heart, kidney, and lung in mice .
Biochemische Analyse
Biochemical Properties
The IC50 value of ML348 for LYPLA1 is 210 nM . This interaction affects the palmitoylation cycle of proteins, which is a crucial post-translational modification that regulates protein localization and function .
Cellular Effects
In cellular contexts, this compound has been shown to selectively inhibit LYPLA1 in cultured cells . This inhibition can influence cell function by modulating the palmitoylation status of proteins, which can impact cell signaling pathways and cellular metabolism . For instance, this compound has been shown to affect the signaling of RAS proteins by modulating their palmitoylation .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the active site of the APT1 enzyme, thereby inhibiting its activity . This inhibition disrupts the palmitoylation cycle of proteins, leading to changes in protein localization and function . The exact binding interactions between this compound and APT1 have been elucidated through high-resolution crystallography .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in cultured cells, the inhibition of LYPLA1 by this compound has been observed to be reversible
Dosage Effects in Animal Models
In animal models, this compound has been shown to have potent and selective activity in vivo, inhibiting LYPLA1 enzymes in heart, kidney, and lung tissues . The dosage used in these studies was 50 mg/kg, administered via intraperitoneal injection
Metabolic Pathways
This compound is involved in the regulation of protein palmitoylation, a key metabolic pathway in cells . By inhibiting the enzyme APT1, this compound can disrupt the palmitoylation cycle of proteins, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
Given its role in modulating protein palmitoylation, it is likely that this compound can influence the subcellular localization of various proteins
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ML348 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: The core structure is synthesized by reacting 2-chloro-5-(trifluoromethyl)aniline with 2-furoyl chloride in the presence of a base such as triethylamine.
Introduction of the piperazine ring: The intermediate product is then reacted with 1-boc-piperazine to introduce the piperazine ring.
Deprotection and final coupling: The boc-protecting group is removed using an acid such as trifluoroacetic acid, followed by coupling with 2-chloroacetyl chloride to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Arten von Reaktionen: ML348 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen sind üblich, wobei funktionelle Gruppen in this compound durch andere Gruppen ersetzt werden können.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können unter kontrollierten Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden üblicherweise verwendet.
Substitution: Je nach gewünschter Substitution können verschiedene Nukleophile und Elektrophile verwendet werden.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation Oxide entstehen, während bei der Substitution Derivate mit unterschiedlichen funktionellen Gruppen entstehen können.
Vergleich Mit ähnlichen Verbindungen
ML349: Another selective inhibitor of acyl-protein thioesterase 1 and lysophospholipase 1, with similar inhibitory properties.
Palmostatin B: A dual inhibitor of acyl-protein thioesterase 1 and acyl-protein thioesterase 2, used in studies involving NRAS mutant melanoma cells.
Uniqueness of ML348: this compound is unique due to its high selectivity and reversible inhibition of acyl-protein thioesterase 1 and lysophospholipase 1. It has a lower inhibitory concentration (IC50) compared to similar compounds, making it a potent inhibitor for research purposes .
Biologische Aktivität
ML348 is a selective inhibitor of acyl protein thioesterases (APTs), specifically targeting APT1 and APT2. These enzymes play critical roles in the regulation of protein palmitoylation, a post-translational modification that influences various cellular processes, including signaling pathways, protein stability, and subcellular localization. The biological activity of this compound has been explored in several studies, revealing its potential therapeutic applications in cancer and chronic kidney diseases.
This compound functions primarily by inhibiting APT1, which is involved in the de-palmitoylation of proteins such as NRAS. By inhibiting this enzyme, this compound alters the localization and activity of palmitoylated proteins, thereby impacting downstream signaling pathways.
Key Findings:
- Inhibition of APT1 : this compound has been shown to selectively inhibit APT1 with an IC50 value of approximately 210 nM . This selectivity is crucial for its application in studying the functional roles of APTs without affecting other pathways.
- Effect on NRAS Signaling : In HEK293T cells, treatment with this compound resulted in the re-localization of the fusion protein GAN from the cytosol to the Golgi apparatus, indicating modulation of NRAS signaling . This suggests that this compound can influence the activity of RAS proteins by altering their palmitoylation status.
Table 1: Summary of Biological Activity Studies on this compound
Case Studies
- Cancer Research : In studies involving NRAS mutant melanoma cells, this compound did not significantly affect cell viability but activated AKT signaling slightly . This indicates that while this compound inhibits APT1, it may not directly suppress tumor growth but could influence other pathways related to cell survival and proliferation.
- Chronic Kidney Disease : A study demonstrated that inhibiting APT1 with this compound protected against renal fibrosis induced by unilateral ureter obstruction in mice . This finding points to a potential therapeutic role for this compound in managing chronic kidney diseases through the modulation of protein palmitoylation.
- Neurodegenerative Diseases : In models of Huntington's disease (HD), oral administration of this compound improved synaptic function and alleviated symptoms associated with α-synuclein dyshomeostasis . These results suggest that enhancing palmitoylation may have beneficial effects on neuronal health.
Structural Insights
The structural basis for this compound's selectivity towards APT1 has been elucidated through high-resolution crystallography. The compound occupies a unique conformation within the active site of APT1, which is distinct from its interaction with APT2 . This structural understanding aids in the design of more effective inhibitors targeting specific isoforms.
Table 2: Structural Characteristics of this compound
Feature | Description |
---|---|
Binding Site | Active site of APT1 |
Interaction Type | Hydrogen bonding with catalytic residues |
Selectivity | High selectivity for APT1 over APT2 |
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O3/c19-13-4-3-12(18(20,21)22)10-14(13)23-16(26)11-24-5-7-25(8-6-24)17(27)15-2-1-9-28-15/h1-4,9-10H,5-8,11H2,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKNHBBDOIMFFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899713-86-1 | |
Record name | 899713-86-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.